molecular formula C9H10Cl2O2 B14589008 2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one CAS No. 61306-42-1

2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14589008
CAS No.: 61306-42-1
M. Wt: 221.08 g/mol
InChI Key: ZFKQQRQGDYOSGQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by the presence of two chlorine atoms, an ethoxy group, and a methyl group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethoxy-4-methylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylphenol: Similar in structure but lacks the ethoxy group.

    2,6-Dichloro-4-ethoxyphenol: Similar but with a phenol ring instead of a cyclohexa-2,5-dien-1-one ring.

    4-Ethoxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the chlorine atoms.

Uniqueness

2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorine atoms and an ethoxy group on the cyclohexa-2,5-dien-1-one ring makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

61306-42-1

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2,6-dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H10Cl2O2/c1-3-13-9(2)4-6(10)8(12)7(11)5-9/h4-5H,3H2,1-2H3

InChI Key

ZFKQQRQGDYOSGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C=C(C(=O)C(=C1)Cl)Cl)C

Origin of Product

United States

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